molecular formula C2H2ClN3O B14561986 Chloroacetyl azide CAS No. 61727-66-0

Chloroacetyl azide

Cat. No.: B14561986
CAS No.: 61727-66-0
M. Wt: 119.51 g/mol
InChI Key: OQKNDASYTDKWNY-UHFFFAOYSA-N
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Description

Chloroacetyl azide is an organic compound with the molecular formula C₂H₂ClN₃O It is a member of the azide family, which is characterized by the presence of the azide functional group (-N₃) this compound is a versatile reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetyl azide can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with sodium azide. The reaction is typically carried out in an inert solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition. The reaction can be represented as follows:

ClCH2COCl+NaN3ClCH2CON3+NaCl\text{ClCH}_2\text{COCl} + \text{NaN}_3 \rightarrow \text{ClCH}_2\text{CON}_3 + \text{NaCl} ClCH2​COCl+NaN3​→ClCH2​CON3​+NaCl

Another method involves the use of chloroacetic acid and thionyl chloride to produce chloroacetyl chloride, which is then reacted with sodium azide to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloroacetyl azide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The azide group can be replaced by other nucleophiles, leading to the formation of different compounds.

    Reduction: this compound can be reduced to form chloroacetamide or other related compounds.

    Cycloaddition: The azide group can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Cycloaddition: Cycloaddition reactions often involve the use of alkenes or alkynes under thermal or photochemical conditions.

Major Products Formed

    Nucleophilic substitution: Products include various substituted chloroacetamides and related compounds.

    Reduction: Products include chloroacetamide and related amides.

    Cycloaddition: Products include triazoles and other heterocyclic compounds.

Scientific Research Applications

Chloroacetyl azide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: this compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through azide-alkyne cycloaddition reactions.

    Medicine: It is used in the synthesis of potential drug candidates, particularly those containing triazole moieties.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of chloroacetyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In nucleophilic substitution, the azide group is replaced by a nucleophile, forming a new compound. In reduction reactions, the azide group is reduced to an amine or amide. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne or alkene.

Comparison with Similar Compounds

Chloroacetyl azide can be compared with other azide compounds, such as:

    Sodium azide: A simple inorganic azide used in various chemical reactions and as a propellant in airbags.

    Benzyl azide: An organic azide used in the synthesis of heterocyclic compounds and as a reagent in click chemistry.

    Phenyl azide: Another organic azide used in the synthesis of heterocyclic compounds and as a photolabile protecting group.

This compound is unique due to its chloroacetyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the preparation of a wide range of compounds.

Properties

CAS No.

61727-66-0

Molecular Formula

C2H2ClN3O

Molecular Weight

119.51 g/mol

IUPAC Name

2-chloroacetyl azide

InChI

InChI=1S/C2H2ClN3O/c3-1-2(7)5-6-4/h1H2

InChI Key

OQKNDASYTDKWNY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N=[N+]=[N-])Cl

Origin of Product

United States

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